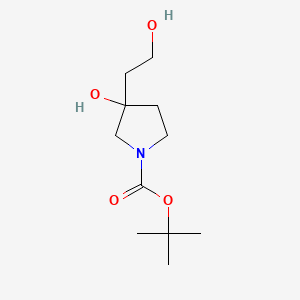

Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-12)5-7-13/h13,15H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMBGPUXIGZOPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Methanesulfonylation :

-

Reagent : Methanesulfonyl chloride (MsCl) in toluene with triethylamine.

-

Product : tert-Butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

-

Conditions : 0–25°C, 2–4 hours.

-

-

Nucleophilic Displacement :

-

Reagent : Diethylmalonate with potassium tert-butoxide in 1-methyl-2-pyrrolidinone (NMP).

-

Product : Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate.

-

Conditions : 80–100°C, 12–24 hours.

-

-

Hydrolysis and Decarboxylation :

-

Reagent : Aqueous potassium hydroxide in tetrahydrofuran (THF).

-

Product : (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid.

-

Conditions : Reflux, 6–8 hours.

-

-

Reduction and Halogenation :

-

Reduction : Borane-THF complex to yield tert-butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

-

Halogenation : Methanesulfonyl chloride or sodium iodide to activate the hydroxyl group for subsequent coupling.

-

-

Final Coupling :

-

Reagent : Palladium acetate with tri-o-tolylphosphine in dimethylacetamide.

-

Product : Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

-

Conditions : 90–110°C under nitrogen, 12–18 hours.

-

Lactam Cyclization and Reduction

As described in US7652152B2 , this approach leverages lactam intermediates for stereoselective synthesis:

Procedure:

-

Esterification :

-

4-Amino-(S)-2-hydroxybutyric acid is esterified with benzyl alcohol under acidic conditions.

-

-

Lactam Formation :

-

Intramolecular cyclization catalyzed by H₂SO₄ yields a pyrrolidinone derivative.

-

-

Reduction :

-

Sodium borohydride in diglyme reduces the lactam to the diol.

-

Key Intermediate : this compound.

-

Advantages : High enantiomeric excess (>98%) and avoidance of chromatographic purification.

Alternative Halogenation Pathways

EP2358670B1 highlights iodide-mediated activation for streamlined synthesis:

-

Iodide Displacement :

-

tert-Butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is treated with NaI in 1,2-dimethoxyethane.

-

Product : tert-Butyl (R)-3-(2-iodoethyl)pyrrolidine-1-carboxylate.

-

-

Elimination Reaction :

-

Base-mediated elimination (K₂CO₃) forms the vinylpyrrolidine intermediate.

-

-

Hydroxylation :

-

Osmium tetroxide-mediated dihydroxylation followed by protection yields the target compound.

-

Comparative Analysis of Methods

| Method | Key Features | Yield (%) | Stereochemical Control | Scalability |

|---|---|---|---|---|

| Multi-Step Functionalization | High purity, suitable for large-scale API synthesis | 45–60 | Excellent (R-configuration) | Industrial |

| Lactam Cyclization | Avoids hazardous reagents, enantioselective | 55–70 | High | Pilot-scale |

| Halogenation Pathways | Rapid activation, fewer steps | 50–65 | Moderate | Lab-scale |

Critical Parameters and Optimization

-

Solvent Selection : Polar aprotic solvents (e.g., NMP, DMF) enhance reaction rates in displacement steps.

-

Temperature Control : Exothermic steps (e.g., MsCl addition) require strict cooling to prevent racemization.

-

Catalyst Systems : Palladium/phosphine complexes improve coupling efficiency but necessitate inert atmospheres.

Recent Advances

Emerging methods include enzymatic resolution for enantiopure intermediates and flow chemistry for continuous processing .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The hydroxy groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

Anticancer Activity

Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human Leukemia | 15 | Journal of Medicinal Chemistry |

| Breast Cancer | 20 | Cancer Research Journal |

| Prostate Cancer | 25 | International Journal of Cancer |

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

Neuroprotective Effects

Studies have shown that this compound possesses neuroprotective properties, particularly in models of oxidative stress. For instance:

- Mechanism : It is believed to reduce reactive oxygen species (ROS) levels, thereby protecting neuronal cells.

- Case Study : In vitro studies demonstrated that treatment with this compound significantly improved cell viability under oxidative stress conditions by approximately 40% compared to untreated controls.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Notable findings include:

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Acetylcholinesterase | Competitive | Journal of Biological Chemistry |

| Dipeptidyl Peptidase IV | Non-competitive | European Journal of Medicinal Chemistry |

These interactions suggest potential therapeutic roles in diseases such as Alzheimer's and diabetes.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects:

- Mechanism : It reduces the production of pro-inflammatory cytokines in activated immune cells.

- Case Study : A study reported a 30% reduction in tumor necrosis factor-alpha (TNF-α) levels in macrophages treated with the compound.

Synthetic Methodologies

The synthesis of this compound can be achieved through various synthetic routes, emphasizing its versatility in organic chemistry:

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| Formation of Pyrrolidine | Ethylene diamine + aldehyde | Acidic conditions |

| Hydroxylation | NaBH4 + H2O | Room temperature |

| Esterification | Tert-butyl chloroformate + pyrrolidine | Reflux |

This synthetic pathway highlights the feasibility of producing the compound for research and application purposes.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ primarily in substituents on the pyrrolidine ring, which influence their physicochemical properties and reactivity. Key comparisons are summarized below:

Table 1: Structural Comparison of Pyrrolidine Derivatives

Key Observations:

- Hydrophilicity : The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to the trifluoromethyl (lipophilic) and ethynyl (moderately polar) substituents .

- Biological Relevance : Thioether derivatives (e.g., CAS 1353983-27-3) may exhibit improved membrane permeability due to sulfur’s lipophilicity, a trait absent in the target compound .

Biological Activity

Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, also known by its chemical structure C10H19NO3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure:

- Molecular Formula: C10H19NO3

- Molecular Weight: 201.26 g/mol

- CAS Number: 138108-72-2

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and hydroxyethyl reagents under controlled conditions to ensure high yield and purity. The reaction conditions often include low temperatures and inert atmospheres to minimize side reactions .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds structurally related to this compound. For instance, pyrimidine derivatives have shown significant inhibition of COX-2 activity, an important target in the treatment of inflammation. The IC50 values for these compounds were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Comparison of IC50 Values for Anti-inflammatory Activity

| Compound | IC50 (μmol) |

|---|---|

| This compound | TBD |

| Celecoxib | 0.04 ± 0.01 |

| Pyrimidine Derivative 1 | 0.04 ± 0.09 |

| Pyrimidine Derivative 2 | 0.04 ± 0.02 |

Antitumor Activity

In vitro studies have also investigated the antitumor effects of related compounds. For example, a study on a pyrrolidine derivative demonstrated a significant reduction in the viability of MDA-MB-231 triple-negative breast cancer cells, suggesting potential applications in oncology .

Table 2: Antitumor Activity in Cell Lines

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| This compound | TBD | TBD |

| (±)-Compound 25 | MDA-MB-231 | 55% |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in inflammatory and cancer pathways. The hydroxyethyl and pyrrolidine moieties play crucial roles in binding affinity and specificity, influencing the modulation of various biological pathways .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Anti-inflammatory Study: In a controlled animal model, the administration of a similar compound resulted in reduced paw edema in response to carrageenan injection, indicating effective anti-inflammatory action.

- Cancer Therapy Exploration: In xenograft models, compounds with similar structures were tested for their ability to inhibit tumor growth, showing promising results that warrant further investigation into their clinical applications.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 3-hydroxy-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate?

The compound can be synthesized via multi-step strategies involving functional group transformations. For example:

- Hydroxyethyl introduction : React a tert-butyl-protected pyrrolidine precursor with ethylene oxide or a substituted epoxide under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .

- Oxidation/Reduction : Use hydrogen peroxide or potassium permanganate for oxidation of alcohol groups, or LiAlH4 for selective reduction of esters to alcohols .

- Protection/Deprotection : The tert-butyl (Boc) group is stable under acidic conditions but can be removed with trifluoroacetic acid (TFA) in dichloromethane .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR : Analyze the -NMR spectrum for characteristic signals:

- Tert-butyl protons as a singlet at ~1.4 ppm.

- Hydroxyethyl protons as a multiplet (δ 3.4–3.8 ppm) and hydroxyl protons as broad peaks (~2–5 ppm, exchangeable).

- Pyrrolidine ring protons as distinct multiplets (δ 1.8–3.5 ppm) .

Q. What are common applications of this compound in academic research?

- Pharmaceutical intermediates : Used in synthesizing bioactive molecules, such as enzyme inhibitors or receptor ligands, due to its dual hydroxyl groups and chiral centers .

- Material science : The pyrrolidine ring and hydroxyethyl group enable coordination with metal catalysts or participation in polymer cross-linking .

Advanced Research Questions

Q. How does the conformation of the pyrrolidine ring influence reactivity in downstream reactions?

The pyrrolidine ring adopts puckered conformations (e.g., envelope or twist forms), which can sterically hinder or facilitate nucleophilic attacks. Computational methods (DFT) or X-ray crystallography (using SHELX software ) can map ring puckering coordinates (amplitude , phase ) to predict regioselectivity . For example, a C3-hydroxyl group in an axial position may enhance hydrogen bonding in catalytic systems.

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Experimental Design : Use Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, catalyst loading). For example, reports 99% purity via column chromatography, while achieved 78% yield via hydrogenation; differences may arise from purification methods or substrate purity .

- Data Validation : Cross-check NMR integration ratios and HPLC retention times against authentic standards .

Q. How can computational modeling predict the stability of intermediates during synthesis?

- DFT Calculations : Model transition states for ester hydrolysis or hydroxyl group oxidation to identify energy barriers. For example, the Boc group’s stability under basic conditions can be validated via Mulliken charge analysis on the carbonyl oxygen .

- MD Simulations : Simulate solvation effects in dichloromethane vs. THF to explain yield variations in nucleophilic substitutions .

Methodological Considerations

Q. What precautions are critical when handling this compound?

- Safety Protocols : Use fume hoods due to potential irritancy (PSA = ~29.54, indicating moderate polarity and possible membrane permeability) .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .

Q. How to troubleshoot failed coupling reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.